2-(Methoxycarbonyl)-1-methylcyclohex-2-ene-1-carboxylic acid
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Overview
Description
2-(Methoxycarbonyl)-1-methylcyclohex-2-ene-1-carboxylic acid is an organic compound with a unique structure that includes a cyclohexene ring substituted with methoxycarbonyl and carboxylic acid groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxycarbonyl)-1-methylcyclohex-2-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a suitable diene and an ester, the compound can be synthesized via a Diels-Alder reaction followed by esterification and subsequent hydrolysis to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)-1-methylcyclohex-2-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(Methoxycarbonyl)-1-methylcyclohex-2-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have potential biological activity and can be used in the development of pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)-1-methylcyclohex-2-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can undergo various transformations, influencing biological pathways and chemical processes. For instance, its derivatives may act on enzymes or receptors, modulating their activity and leading to desired effects .
Comparison with Similar Compounds
Similar Compounds
2-(Methoxycarbonyl)-1-methylcyclohexane-1-carboxylic acid: Similar structure but lacks the double bond in the cyclohexene ring.
2-(Methoxycarbonyl)-1-methylcyclohex-2-ene-1-ol: Contains a hydroxyl group instead of the carboxylic acid group.
Uniqueness
2-(Methoxycarbonyl)-1-methylcyclohex-2-ene-1-carboxylic acid is unique due to the presence of both methoxycarbonyl and carboxylic acid groups on a cyclohexene ring.
Properties
CAS No. |
6333-78-4 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-methoxycarbonyl-1-methylcyclohex-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C10H14O4/c1-10(9(12)13)6-4-3-5-7(10)8(11)14-2/h5H,3-4,6H2,1-2H3,(H,12,13) |
InChI Key |
FKDLBZDDCSMKEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC=C1C(=O)OC)C(=O)O |
Origin of Product |
United States |
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